Cas no 135804-06-7 (1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]-)
1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]- Chemical and Physical Properties
Names and Identifiers
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- 1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]-
- 1-[2,2-bis(4-methylphenyl)ethenyl]-4-[4-[2,2-bis(4-methylphenyl)ethenyl]phenyl]benzene
- methylphenyl)ethenyl]phenyl]benzene
- DTXSID80573207
- 4,4'-Bis[2,2-bis(4-methylphenyl)ethenyl]-1,1'-biphenyl
- 1-[2,2-Bis(4-methylphenyl)ethenyl]-4-[4-[2,2-bis(4-
- 4,4'-Bis(2,2-di-p-tolylvinyl)-1,1'-biphenyl
- 135804-06-7
- BS-53637
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- Inchi: 1S/C44H38/c1-31-5-17-39(18-6-31)43(40-19-7-32(2)8-20-40)29-35-13-25-37(26-14-35)38-27-15-36(16-28-38)30-44(41-21-9-33(3)10-22-41)42-23-11-34(4)12-24-42/h5-30H,1-4H3
- InChI Key: PNJTZJDRBBJYKP-UHFFFAOYSA-N
- SMILES: C(=C/C1C=CC(=CC=1)C1C=CC(=CC=1)/C=C(\C1C=CC(C)=CC=1)/C1C=CC(C)=CC=1)(/C1C=CC(C)=CC=1)\C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 566.297351212g/mol
- Monoisotopic Mass: 566.297351212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 44
- Rotatable Bond Count: 7
- Complexity: 766
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 13.3
- Topological Polar Surface Area: 0Ų
1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AY30634-1g |
1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]- |
135804-06-7 | >99%(HPLC) | 1g |
$1006.00 | 2024-04-20 | |
| A2B Chem LLC | AY30634-5g |
1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]- |
135804-06-7 | >99%Unsublimed >97% | 5g |
$2029.00 | 2024-01-04 |
1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]- Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]-
1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]- (CAS No. 135804-06-7): A Comprehensive Technical Overview
The 1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]- (CAS No. 135804-06-7) represents a fascinating class of organic compounds that has gained significant attention in advanced material science applications. This tetrasubstituted biphenyl derivative features a unique molecular architecture with extended conjugation, making it particularly valuable for optoelectronic applications. The compound's systematic name reflects its structural complexity: a biphenyl core symmetrically substituted with bis(4-methylphenyl)ethenyl groups at the 4 and 4' positions.
From a chemical perspective, CAS 135804-06-7 exhibits remarkable thermal stability and photophysical properties that have captured the interest of researchers developing next-generation organic light-emitting diodes (OLEDs). The compound's extended π-conjugation system contributes to its excellent luminescent characteristics, with potential applications in display technologies and solid-state lighting. Recent studies suggest that derivatives of this biphenyl-based material show promise for achieving higher efficiency in blue-emitting OLED devices, addressing one of the key challenges in display technology.
The synthesis of 1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]- typically involves multi-step organic reactions, including Suzuki coupling or Heck reactions to construct the complex molecular framework. Advanced purification techniques are often required to obtain material of sufficient purity for optoelectronic applications. Analytical characterization of this compound typically employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
In the context of current material science trends, this biphenyl derivative aligns with several important research directions. First, its potential application in energy-efficient display technologies addresses the growing demand for sustainable electronics. Second, the compound's structural features make it interesting for exploration in organic photovoltaics, particularly as researchers seek to improve the efficiency of solar energy conversion. Third, the molecular design principles demonstrated in this compound may inspire new materials for flexible electronics, a rapidly expanding market segment.
From a commercial perspective, CAS 135804-06-7 remains a specialty chemical primarily used in research and development settings. However, as OLED technology continues to mature and penetrate new markets, the demand for high-performance organic semiconductors like this tetrasubstituted biphenyl may increase significantly. Current market analysis suggests growing interest in such advanced materials from display manufacturers and academic research institutions alike.
The environmental and handling considerations for 1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]- are typical of organic compounds in its class. Standard laboratory precautions should be observed when handling the material, including the use of appropriate personal protective equipment. While not classified as hazardous under normal conditions, proper storage in a cool, dry environment away from strong oxidizers is recommended to maintain its stability and performance characteristics.
Looking toward future applications, researchers are particularly excited about the potential to modify the biphenyl core structure to fine-tune its electronic properties. By introducing different substituents or altering the conjugation length, scientists hope to develop materials with precisely controlled emission wavelengths and charge transport properties. These efforts could lead to breakthroughs in organic electronic devices, potentially enabling new types of displays, sensors, and energy conversion systems.
For researchers and engineers working with CAS 135804-06-7, several key considerations emerge. The compound's solubility in common organic solvents makes it relatively easy to process using solution-based techniques, an important advantage for device fabrication. However, careful optimization of processing conditions is often necessary to achieve the best performance in final applications. Recent studies have also explored the compound's behavior in thin film form, where its molecular packing and orientation can significantly influence device characteristics.
In the broader context of materials innovation, 1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]- represents an important example of how molecular design can lead to materials with tailored optoelectronic properties. As the field of organic electronics continues to advance, compounds like this will likely play an increasingly important role in enabling new technologies that combine high performance with the unique advantages of organic materials, such as flexibility, light weight, and potential for low-cost manufacturing.
The scientific literature contains numerous studies investigating the fundamental properties and potential applications of this biphenyl-based compound. These investigations span topics from basic photophysics to device engineering, reflecting the compound's versatility and the broad interest in its characteristics. For those seeking to work with this material, a thorough review of the existing literature can provide valuable insights into optimal handling procedures, characterization methods, and potential application strategies.
As research into organic electronic materials intensifies, CAS 135804-06-7 continues to attract attention for its combination of structural features and performance characteristics. The compound's balanced properties make it particularly interesting as a reference material or starting point for the development of new derivatives with enhanced or specialized functions. This approach to materials development - building on known structures while introducing targeted modifications - represents a powerful strategy in the quest for advanced organic semiconductors.
In conclusion, 1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]- stands as an important compound in the field of organic optoelectronics, offering a compelling combination of molecular structure and functional properties. Its continued study and development may contribute to significant advances in display technologies, lighting solutions, and other applications where the unique characteristics of organic semiconductors provide distinct advantages. As material science progresses, this and related compounds will likely remain at the forefront of organic electronics research and development.
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